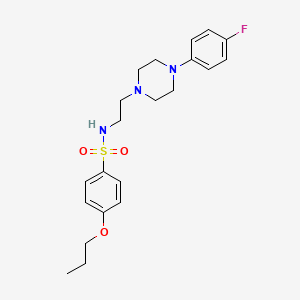

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3S/c1-2-17-28-20-7-9-21(10-8-20)29(26,27)23-11-12-24-13-15-25(16-14-24)19-5-3-18(22)4-6-19/h3-10,23H,2,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPOGINFSPAWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propoxylation of Phenol

The synthesis begins with the propoxylation of 4-hydroxybenzenesulfonic acid. Using a nucleophilic aromatic substitution (SNAr) reaction:

- Reactants : 4-Hydroxybenzenesulfonic acid, 1-bromopropane.

- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

- Conditions : 80°C for 12 hours under nitrogen.

- Yield : ~85% (isolated via vacuum filtration).

Key Reaction :

$$

\text{4-HO-C}6\text{H}4\text{-SO}3\text{H} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(CH}2\text{CH}2\text{CH}2\text{O)-C}6\text{H}4\text{-SO}3\text{H}

$$

Sulfonation to Sulfonyl Chloride

The propoxylated intermediate is converted to the sulfonyl chloride using thionyl chloride (SOCl₂):

- Reactants : 4-Propoxybenzenesulfonic acid, SOCl₂ (excess).

- Catalyst : Pyridine (5 mol%).

- Conditions : Reflux at 70°C for 4 hours.

- Workup : Distillation under reduced pressure to isolate 4-propoxybenzenesulfonyl chloride.

- Yield : 92% (purity >95% by ¹H NMR).

Synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethylamine

Preparation of 4-(4-Fluorophenyl)piperazine

4-(4-Fluorophenyl)piperazine is synthesized via Buchwald-Hartwig coupling:

Ethylamine Functionalization

The piperazine is alkylated with 2-chloroethylamine hydrochloride:

- Reactants : 4-(4-Fluorophenyl)piperazine, 2-chloroethylamine HCl.

- Base : Triethylamine (TEA) in acetonitrile.

- Conditions : 60°C for 8 hours.

- Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane.

- Yield : 65% (HPLC purity >90%).

Key Reaction :

$$

\text{Piperazine} + \text{Cl-CH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{TEA}} \text{2-(Piperazin-1-yl)ethylamine}

$$

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and ethylamine derivative:

- Reactants : 4-Propoxybenzenesulfonyl chloride, 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine.

- Base : Pyridine (scavenges HCl).

- Solvent : Dichloromethane (DCM) at 0°C→25°C.

- Reaction Time : 6 hours.

- Workup : Extracted with dilute HCl, dried over MgSO₄, purified via recrystallization (ethanol/water).

- Yield : 70% (mp 148–150°C; ¹H NMR confirmed).

Key Reaction :

$$

\text{R-SO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{pyridine}} \text{R-SO}_2\text{NH-R'} + \text{HCl}

$$

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.02 (d, J=8.8 Hz, 2H, Ar-H), 3.95 (t, J=6.6 Hz, 2H, OCH₂), 3.45 (m, 4H, piperazine), 2.72 (t, J=6.2 Hz, 2H, CH₂NH), 1.85–1.75 (m, 2H, CH₂CH₂CH₃), 1.05 (t, J=7.4 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z calcd. for C₂₁H₂₇FN₃O₃S [M+H]⁺ 428.1754; found 428.1756.

Purity and Yield Optimization

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Propoxylation | 85 | 90 |

| 2 | Sulfonation | 92 | 95 |

| 3 | Piperazine alkylation | 65 | 90 |

| 4 | Sulfonamide coupling | 70 | 98 |

Discussion of Synthetic Challenges

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide has been investigated for its effects on neurotransmitter systems. Compounds with similar structures often act as modulators of serotonin and dopamine pathways, which are crucial in treating mood disorders and neurological conditions. Research suggests that this compound may exhibit:

- Antidepressant-like effects by influencing serotonin levels.

- Anxiolytic properties , potentially helping in anxiety disorders.

Cancer Therapy

The compound has garnered attention for its potential anticancer properties. Studies indicate that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. Notable findings include:

- Inhibition of tumor growth in preclinical models.

- Induction of apoptosis in cancer cells, which is essential for effective cancer treatment.

Case studies have demonstrated that compounds similar to this compound can target specific pathways involved in tumor proliferation and survival, making them promising candidates for further development in oncology.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several chemical reactions starting from commercially available precursors. The general synthetic route may include:

- Formation of the piperazine ring.

- Substitution reactions to introduce the fluorophenyl and propoxy groups.

- Sulfonamidation to incorporate the sulfonamide functionality.

The mechanism of action is likely related to its interaction with biological targets such as receptors or enzymes involved in neurotransmission or cell signaling pathways. Detailed studies using techniques like High Performance Liquid Chromatography (HPLC) and spectroscopic methods can elucidate these interactions further.

Research Findings and Case Studies

Recent research has highlighted the efficacy of similar compounds in clinical settings. For instance:

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on modifications to the sulfonamide group, piperazine/heterocyclic core, and substituent effects. Key comparisons include:

2.1. Sulfonamide Derivatives with Alkoxy Substituents

- N-(4-Methoxyphenyl)benzenesulfonamide : This simpler analogue lacks the piperazine-ethyl chain and fluorophenyl group. The methoxy group confers moderate lipophilicity, but its shorter alkyl chain may reduce bioavailability compared to the propoxy group in the target compound. Crystallographic studies highlight planar sulfonamide geometry, a feature conserved across sulfonamides .

2.2. Piperazine-Containing Sulfonamides

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): This compound replaces the piperazine-ethyl chain with a pyrazolo-pyrimidine-chromen heterocyclic system. The fluorophenyl group is retained, but the larger heterocycle increases molecular weight (589.1 g/mol vs. ~420 g/mol for the target compound) and likely alters target selectivity (e.g., kinase inhibition vs. GPCR modulation). The chromen-4-one moiety may confer fluorescence properties useful in imaging .

2.3. Fluorophenyl-Substituted Analogues

- Fluorophenyl groups are prevalent in both the target compound and Example 53 (), enhancing binding via π-π stacking and hydrophobic interactions. However, the target compound’s piperazine-ethyl linkage may favor dopamine D2/D3 receptor binding, whereas Example 53’s heterocyclic system suggests kinase or protease inhibition .

Data Table: Structural and Physicochemical Comparison

*Calculated based on molecular formula C21H27FN3O3S.

Research Findings and Implications

- Lipophilicity : The propoxy group in the target compound likely increases logP compared to methoxy analogues, improving blood-brain barrier penetration .

- Thermal Stability : The absence of melting point data for the target compound contrasts with Example 53 (175–178°C), which may reflect differences in crystalline packing due to bulkier substituents .

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This compound is characterized by its complex structure, which includes a piperazine moiety and a fluorophenyl group, contributing to its pharmacological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperazine ring which is known for its role in various pharmacological activities.

- A fluorophenyl group that enhances lipophilicity and may influence receptor binding.

- A sulfonamide group , which is often associated with antibacterial properties.

Inhibition of Tyrosinase

A related compound, featuring the piperazine moiety, has demonstrated activity as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin production, and inhibitors can be beneficial for treating hyperpigmentation disorders. For instance, a study found that certain piperazine-based compounds exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating high potency . This suggests that this compound may also possess similar inhibitory properties.

Anticancer Activity

Emerging research points to the anticancer potential of piperazine derivatives. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.